- Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd-Bi-Te/C (PBT/C) Catalyst, Organic Process Research & Development, 2017, 21(9), 1388-1393

Cas no 89364-31-8 (oxolane-3-carboxylic acid)

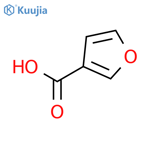

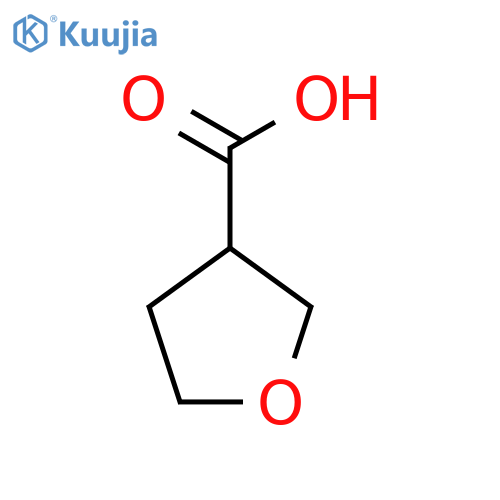

oxolane-3-carboxylic acid structure

Produktname:oxolane-3-carboxylic acid

oxolane-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Tetrahydro-3-furancarboxylic acid

- Tetrahydro-3-Furoic Acid

- 3-Furancarboxylic acid,tetrahydro-

- 4,7-Dimethoxy-1-Indanone

- Tetrahydro-3-furoic

- Tetrahydro-furan-3-carboxylic acid

- Tetrahydrofuran-3-carboxylic acid

- Oxolane-3-carboxylic Acid

- 3-Furancarboxylic acid, tetrahydro-

- 3-oxolanecarboxylic acid

- Tetrahydro-3-furoicacid

- PubChem22077

- 3-tetrahydrofuroic acid

- rac-tetrahydro-3-furoic acid

- (RS)-3-Tetrahydrofuroic acid

- 3-tetrahydrofuranecarboxylic acid

- 3-tetrahydrofuran-carboxylic acid

- EBD2000

- BOTREHHXSQGWT

- 3-Furoic acid, tetrahydro- (6CI, 7CI)

- Tetrahydro-3-furancarboxylic acid (ACI)

- 1,2,3,4-Tetrahydrofuran-3-carboxylic acid

- Tetrahydro-3-furanoic acid

- oxolane-3-carboxylic acid

-

- MDL: MFCD00005350

- Inchi: 1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)

- InChI-Schlüssel: BOTREHHXSQGWTR-UHFFFAOYSA-N

- Lächelt: O1CCC(C(=O)O)C1

Berechnete Eigenschaften

- Genaue Masse: 116.047344g/mol

- Oberflächenladung: 0

- XLogP3: -0.3

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 116.047344g/mol

- Monoisotopenmasse: 116.047344g/mol

- Topologische Polaroberfläche: 46.5Ų

- Schwere Atomanzahl: 8

- Komplexität: 99.8

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 0

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Pale-yellow to Yellow-brown Liquid

- Dichte: 1.214 g/mL at 25 °C(lit.)

- Siedepunkt: 140 °C/15 mmHg(lit.)

- Flammpunkt: Fahrenheit: >230° f

Celsius: >110° c - Brechungsindex: n20/D 1.4605(lit.)

- Löslichkeit: Nicht bestimmt

oxolane-3-carboxylic acid Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305 + P351 + P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: 26-37/39

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Sealed in dry,Room Temperature

oxolane-3-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A131779-1g |

Tetrahydrofuran-3-carboxylic acid |

89364-31-8 | 97% stabilized 250 ppm BHT | 1g |

$6.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045794-1g |

Tetrahydrofuran-3-carboxylic acid |

89364-31-8 | 98% | 1g |

¥39 | 2023-02-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02165-100G |

oxolane-3-carboxylic acid |

89364-31-8 | 97% | 100g |

¥ 1,676.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02165-250G |

oxolane-3-carboxylic acid |

89364-31-8 | 97% | 250g |

¥ 3,432.00 | 2023-04-13 | |

| TRC | T293610-25g |

Tetrahydro-3-furoic Acid |

89364-31-8 | 25g |

$ 494.00 | 2023-09-06 | ||

| Chemenu | CM104579-500g |

oxolane-3-carboxylic acid |

89364-31-8 | 97% | 500g |

$1248 | 2023-03-04 | |

| eNovation Chemicals LLC | D494901-5G |

oxolane-3-carboxylic acid |

89364-31-8 | 97% | 5g |

$45 | 2023-05-13 | |

| abcr | AB285793-10 g |

Tetrahydro-furan-3-carboxylic acid, 97%; . |

89364-31-8 | 97% | 10g |

€104.20 | 2023-06-21 | |

| Enamine | EN300-53423-0.05g |

oxolane-3-carboxylic acid |

89364-31-8 | 95% | 0.05g |

$19.0 | 2023-04-30 | |

| Enamine | EN300-53423-2.5g |

oxolane-3-carboxylic acid |

89364-31-8 | 95% | 2.5g |

$48.0 | 2023-04-30 |

oxolane-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Bismuth palladium telluride (Bi0.35PdTe0.23) Solvents: Methanol , Water ; 8 h, 1 atm, 50 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Nickel Solvents: Water ; 78 h, 50 psi, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

- Pyrazolo-[1,5-a]-1,3,5-triazine corticotropin-releasing factor (CRF) receptor ligands, Bioorganic & Medicinal Chemistry, 2003, 11(18), 4093-4102

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Water ; 3 h, pH 9.8 - 10.1, rt

Referenz

- Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" Oxidations, ACS Catalysis, 2018, 8(7), 6738-6744

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid , Methanol ; 1 d, 3.5 atm, rt

Referenz

- Chiral heterospirocyclic 2H-azirin-3-amines as synthons for 3-amino-2,3,4,5-tetrahydrofuran-3-carboxylic acid and their use in peptide synthesis, Helvetica Chimica Acta, 2003, 86(5), 1371-1396

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Acetonitrile , Ethyl acetate , Water

1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride

1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride

Referenz

- An improved and practical Sharpless oxidation of primary alcohols to the carboxylic acids, Synthetic Communications, 1999, 29(17), 2937-2942

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Pyridinium tribromide Catalysts: Acetylcholine chloride , 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: Tetrahydropyran , Water ; rt; 120 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: (+)-Tartaric acid Solvents: Water ; acidified, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: (+)-Tartaric acid Solvents: Water ; acidified, rt

Referenz

- TEMPO-mediated oxidation of primary alcohols to carboxylic acids by exploitation of ethers in an aqueous-organic biphase system, Bulletin of the Chemical Society of Japan, 2009, 82(8), 1000-1002

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Water ; 6 h, 60 °C

Referenz

- Catalytic Hydrogenation of Biomass-Derived Furoic Acid to Tetrahydrofuroic Acid Derivatives over Pd/CoOx Catalyst in Water, ChemCatChem, 2022, 14(16),

oxolane-3-carboxylic acid Raw materials

oxolane-3-carboxylic acid Preparation Products

oxolane-3-carboxylic acid Verwandte Literatur

-

Carolina Sánchez,Kamil Makowski,Paula Mera,Jaume Farràs,Ernesto Nicolás,Laura Herrero,Guillermina Asins,Dolors Serra,Fausto G. Hegardt,Xavier Ariza,Jordi Garcia RSC Adv. 2013 3 6564

-

2. Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modellingCarlos A. Stortz,Marta S. Maier J. Chem. Soc. Perkin Trans. 2 2000 1832

-

Daniele Dondi,Stefano Protti,Angelo Albini,Sonia Ma?as Carpio,Maurizio Fagnoni Green Chem. 2009 11 1653

-

4. Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modellingCarlos A. Stortz,Marta S. Maier J. Chem. Soc. Perkin Trans. 2 2000 1832

-

Mark E. Bunnage,Stephen G. Davies,Paul M. Roberts,Andrew D. Smith,Jonathan M. Withey Org. Biomol. Chem. 2004 2 2763

89364-31-8 (oxolane-3-carboxylic acid) Verwandte Produkte

- 76-72-2(Diethyl Ethyl(1-methylbutyl)malonate)

- 77-89-4(Triethyl O-Acetylcitrate)

- 77-92-9(Citric acid)

- 66838-42-4((3R)-oxolane-3-carboxylic acid)

- 77-24-7(Diethyl ethyl(3-methylbutyl)malonate)

- 77-94-1(Tributyl citrate)

- 53662-85-4(methyl oxolane-3-carboxylate)

- 168395-26-4((3S)-oxolane-3-carboxylic acid)

- 77-90-7(Tributyl O-Acetylcitrate)

- 2227844-77-9(tert-butyl N-{5-(1S)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:89364-31-8)oxolane-3-carboxylic acid

Reinheit:99%/99%

Menge:100g/500g

Preis ($):179.0/842.0

atkchemica

(CAS:89364-31-8)oxolane-3-carboxylic acid

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung